molecular formula C23H39N3O4 B2944473 Tert-butyl N-[3-[(2R,3R)-3-methyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]propyl]carbamate CAS No. 2361759-46-6

Tert-butyl N-[3-[(2R,3R)-3-methyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]propyl]carbamate

Cat. No. B2944473
CAS RN: 2361759-46-6
M. Wt: 421.582
InChI Key: OMJNWFSQIYOBFD-IEBWSBKVSA-N
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Description

“Tert-butyl N-[3-[(2R,3R)-3-methyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]propyl]carbamate” is a complex organic compound. It likely contains a carbamate group (NHCOO) and a piperidine ring, which is a common feature in many pharmaceuticals . The tert-butyl group (C(CH3)3) is a common protecting group in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the presence of specific functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. The carbamate group could potentially be hydrolyzed under acidic or basic conditions, and the piperidine ring might undergo reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a carbamate group might increase its polarity and influence its solubility in different solvents .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it has pharmaceutical activity, it might be studied for its potential use in treating specific diseases . Alternatively, if it’s a useful intermediate in organic synthesis, research might focus on developing more efficient methods for its synthesis .

properties

IUPAC Name

tert-butyl N-[3-[(2R,3R)-3-methyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39N3O4/c1-6-20(27)25-15-11-18(12-16-25)21(28)26-14-8-9-17(2)19(26)10-7-13-24-22(29)30-23(3,4)5/h6,17-19H,1,7-16H2,2-5H3,(H,24,29)/t17-,19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJNWFSQIYOBFD-IEBWSBKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1CCCNC(=O)OC(C)(C)C)C(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCN([C@@H]1CCCNC(=O)OC(C)(C)C)C(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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